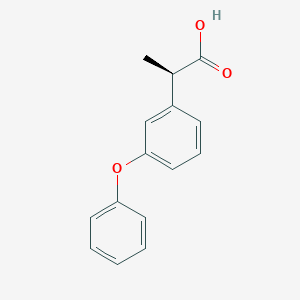

(R)-Fenoprofen

Description

Context of Chirality in Pharmaceutical Sciences and Chemical Biology

Chirality is a fundamental concept in pharmaceutical sciences, as the three-dimensional structure of a drug molecule dictates its interaction with chiral biological systems such as receptors and enzymes. mdpi.comnih.gov Enantiomers of a chiral drug can exhibit marked differences in their pharmacological activity, metabolic fate, and toxicity. nih.gov One enantiomer, termed the "eutomer," is responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to adverse effects. mdpi.com

The significance of chirality has led to a paradigm shift in drug development, with regulatory agencies now encouraging the development of single-enantiomer drugs over racemic mixtures. mdpi.comamericanpharmaceuticalreview.com This approach aims to provide therapies with improved selectivity, a better therapeutic index, and more predictable pharmacokinetic profiles. nih.gov The study of individual enantiomers is crucial for understanding the complete pharmacological and toxicological profile of a chiral drug. cardiff.ac.uk

Stereochemical Designation and Nomenclature of (R)-Fenoprofen

The absolute configuration of the stereocenter in fenoprofen (B1672519) enantiomers is designated using the Cahn-Ingold-Prelog (CIP) priority rules. encyclopedia.pubmasterorganicchemistry.comlibretexts.org This system assigns priorities to the four groups attached to the chiral carbon based on atomic number. ucalgary.ca

For this compound:

Chiral Carbon: The carbon atom at the second position of the propanoic acid chain.

Attached Groups:

Carboxyl group (-COOH)

3-phenoxyphenyl group (-C₆H₄OC₆H₅)

Methyl group (-CH₃)

Hydrogen atom (-H)

Following the CIP rules, the priorities are assigned, and the molecule is oriented so that the lowest priority group (hydrogen) points away from the viewer. The path from the highest to the lowest priority of the remaining three groups is then traced. For this compound, this path is clockwise, hence the designation R (from the Latin rectus for right). libretexts.org Its full IUPAC name is (2R)-2-(3-phenoxyphenyl)propanoic acid. nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₃ nih.gov |

| Molecular Weight | 242.27 g/mol nih.gov |

| IUPAC Name | (2R)-2-(3-phenoxyphenyl)propanoic acid nih.gov |

| Synonyms | (-)-Fenoprofen, R(-)-fenoprofen nih.gov |

Overview of Research Trajectories for Non-Eutomeric Enantiomers in Drug Discovery and Development

Historically, many chiral drugs were developed and marketed as racemates, a 50:50 mixture of both enantiomers. nih.gov However, there is a growing body of research focused on the distinct properties of non-eutomeric enantiomers, or distomers. This research follows several key trajectories:

Metabolic Chiral Inversion: A significant area of investigation for the profen class of drugs is the phenomenon of unidirectional metabolic chiral inversion. nih.gov This process involves the in vivo conversion of the less active (R)-enantiomer to the more active (S)-enantiomer. nih.govwikipedia.org For fenoprofen, this inversion is extensive and proceeds through the formation of an acyl-CoA thioester intermediate. nih.govnih.govtandfonline.com Studies in humans and various animal species have shown that a significant percentage of administered this compound is converted to (S)-fenoprofen. nih.govresearchgate.netconicet.gov.ar This inversion explains why the racemic mixture often exhibits a prolonged pharmacological effect. nih.gov

Distinct Pharmacological Activities: While the (S)-enantiomer of fenoprofen is primarily responsible for the inhibition of cyclooxygenase (COX) enzymes and the resulting anti-inflammatory effects, research explores potential unique biological activities of the (R)-enantiomer. researchgate.netconicet.gov.ar For some profens, the (R)-enantiomer has been investigated for activities unrelated to COX inhibition, such as in oncology. viamedica.pl Although this compound is significantly less potent in inhibiting COX compared to its (S)-antipode, its role as a substrate for chiral inversion makes its study critical. researchgate.net

Improving Therapeutic Profiles: The development of single-enantiomer drugs, or "chiral switches," is a major focus in modern drug development. cardiff.ac.uk The rationale is that by administering only the active eutomer, it may be possible to reduce the metabolic burden on the body, minimize potential side effects associated with the distomer, and achieve a more predictable dose-response relationship. nih.gov However, for drugs like fenoprofen where extensive and efficient chiral inversion occurs, the administration of the pure (S)-enantiomer may offer limited advantages over the racemate, as the body naturally produces the eutomer from the (R)-form.

Table 2: Comparative Data on Fenoprofen Enantiomers

| Feature | This compound | (S)-Fenoprofen |

|---|---|---|

| Primary Activity | Considered less active as a COX inhibitor. wikipedia.org | The pharmacologically active enantiomer (eutomer), potent COX inhibitor. wikipedia.orgconicet.gov.ar |

| Metabolic Fate | Undergoes extensive unidirectional chiral inversion to (S)-fenoprofen in vivo. nih.govwikipedia.org | Does not invert to the (R)-enantiomer. conicet.gov.ar |

| Potency (vs. S-enantiomer) | Approximately 35 times less potent as an inhibitor of human platelet COXs. researchgate.net | The primary contributor to the anti-inflammatory effect. conicet.gov.ar |

Structure

3D Structure

Properties

CAS No. |

32953-79-0 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

(2R)-2-(3-phenoxyphenyl)propanoic acid |

InChI |

InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)/t11-/m1/s1 |

InChI Key |

RDJGLLICXDHJDY-LLVKDONJSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Enantioselective Synthesis and Chiral Resolution Strategies for R Fenoprofen

Asymmetric Synthetic Methodologies for Enantiomerically Pure (R)-Fenoprofen Precursors

The direct asymmetric synthesis of this compound or its immediate precursors is a key strategy to avoid the inherent 50% yield limitation of classical resolution methods. These approaches aim to establish the chiral center early in the synthetic sequence with a high degree of stereocontrol.

Biocatalytic Approaches in Stereoselective Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. For the synthesis of precursors to this compound, enzymatic reactions such as the asymmetric reduction of prochiral ketones or the enantioselective hydrolysis of epoxides are particularly relevant.

The asymmetric reduction of a prochiral ketone, such as 3-phenoxyacetophenone, can yield a chiral alcohol precursor. Ketoreductases (KREDs), often from yeast or bacteria, can reduce the carbonyl group to a hydroxyl group with high stereoselectivity. By selecting an appropriate KRED that follows an anti-Prelog selectivity, the corresponding (R)-alcohol can be obtained. This chiral alcohol can then be converted to this compound through a multi-step sequence, for instance, by conversion to a leaving group followed by carboxylation with stereochemical inversion.

Another biocatalytic strategy involves the enantioselective hydrolysis of a racemic epoxide. For example, a racemic epoxide precursor bearing the 3-phenoxyphenyl moiety can be resolved by an epoxide hydrolase. These enzymes selectively open one enantiomer of the epoxide to form a diol, leaving the other enantiomer unreacted and thus enantiomerically enriched. The unreacted (R)-epoxide can then be isolated and converted to this compound.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis using chiral metal complexes or organocatalysts provides a versatile platform for the enantioselective formation of the crucial carbon-carbon bond at the stereocenter of fenoprofen (B1672519). One notable approach involves the asymmetric cross-coupling of a racemic α-haloester with a Grignard reagent derived from 3-phenoxyphenyl bromide. While a specific method for this compound is not extensively detailed in readily available literature, analogous syntheses for (S)-Fenoprofen have been patented. These methods often employ a chiral ligand, such as a bisoxazoline, in conjunction with a transition metal catalyst like cobalt. The chiral catalyst environment dictates the preferential reaction of one enantiomer of the racemic starting material, leading to an enantioenriched product. By selecting the opposite enantiomer of the chiral ligand, it is often possible to favor the formation of the (R)-product.

Organocatalysis also presents a promising avenue. For instance, the asymmetric Michael addition of a malonate derivative to a suitable α,β-unsaturated precursor, catalyzed by a chiral organocatalyst, could establish the chiral center. Subsequent chemical transformations would then lead to the desired this compound.

Multi-Step Enantioselective Pathways

The synthesis of this compound can also be achieved through multi-step sequences that introduce chirality at a key stage. An example of such a pathway, analogous to the synthesis of other profens, could start from a chiral building block. For instance, a chiral alcohol or amine can be used as a chiral auxiliary to direct a diastereoselective alkylation.

A hypothetical multi-step synthesis for this compound could commence with the esterification of 3-phenoxyphenylacetic acid with a chiral alcohol, such as (R)-pantolactone. The resulting diastereomeric esters could then be separated by chromatography or crystallization. The desired diastereomer would then be subjected to methylation at the α-position. The stereochemistry of this step is controlled by the chiral auxiliary. Finally, removal of the chiral auxiliary would yield this compound.

Kinetic and Dynamic Kinetic Resolution Techniques for Racemic Fenoprofen

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Enzymatic Resolution via Enantioselective Esterification or Hydrolysis

Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure profens. Lipases are the most commonly used enzymes for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.

In the case of fenoprofen, the racemic mixture can be resolved through enantioselective esterification. In this process, a lipase (B570770) is used to catalyze the esterification of one of the enantiomers at a much faster rate than the other. For instance, Candida antarctica lipase B (CALB) has been shown to preferentially catalyze the esterification of this compound. By stopping the reaction at approximately 50% conversion, the unreacted (S)-Fenoprofen can be isolated with high enantiomeric excess, while the ester product is enriched in the (R)-enantiomer. Subsequent hydrolysis of the this compound ester yields the desired this compound.

The efficiency of this resolution is influenced by several factors, including the choice of lipase, the alcohol used for esterification, the solvent, and the temperature.

| Lipase | Alcohol | Solvent | Temperature (°C) | Enantiomeric Excess of (R)-Ester (ee%) |

| Candida antarctica Lipase B | 1-Butanol | Toluene | 45 | >95 |

| Candida rugosa Lipase | 1-Octanol | Isooctane | 50 | High (exact value varies) |

| Pseudomonas cepacia Lipase | 1-Propanol | Hexane | 40 | High (exact value varies) |

Conversely, enantioselective hydrolysis of a racemic fenoprofen ester can also be employed. In this scenario, a lipase would preferentially hydrolyze the ester of one enantiomer, leaving the other enantiomeric ester unreacted.

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that can theoretically achieve a 100% yield of the desired enantiomer. In DKR, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This ensures that the substrate for the enzymatic reaction is continuously replenished, allowing for the complete conversion of the racemic starting material into a single enantiomer of the product. For fenoprofen, this could be achieved by using a lipase for enantioselective esterification in the presence of a racemization catalyst.

Diastereomeric Salt Formation and Fractional Crystallization

A classical and industrially viable method for resolving racemic acids like fenoprofen is through the formation of diastereomeric salts. This method involves reacting the racemic fenoprofen with a single enantiomer of a chiral base, typically a chiral amine such as (R)-(+)-1-phenylethylamine. The resulting products are a pair of diastereomeric salts, this compound-(R)-amine and (S)-fenoprofen-(R)-amine.

These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution.

| Chiral Amine | Solvent | Crystallized Diastereomer |

| (R)-(+)-1-Phenylethylamine | Ethanol/Water | This compound-(R)-amine salt |

| (S)-(-)-α-Methylbenzylamine | Acetone | (S)-Fenoprofen-(S)-amine salt |

| Brucine | Methanol | This compound-Brucine salt |

After separation, the desired diastereomeric salt is treated with a strong acid to break the salt and liberate the enantiomerically pure this compound. The chiral amine can then be recovered and recycled. The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent.

Membrane-Based Chiral Separation Processes

Membrane-based chiral separation has emerged as a promising technology for the resolution of racemic mixtures, offering advantages such as continuous operation, low energy consumption, and ease of scale-up. These processes rely on the differential transport of enantiomers through a chiral membrane. The enantioselectivity of the membrane can be achieved by incorporating a chiral selector into the membrane matrix or by using a chiral polymer as the membrane material itself.

The separation of profen enantiomers, including fenoprofen, has been explored using various membrane configurations, such as liquid membranes and solid polymeric membranes. The transport mechanism in these systems can be categorized as either facilitated transport or retarded transport. In facilitated transport, one enantiomer preferentially interacts with a chiral carrier within the membrane, enhancing its transport across the membrane. Conversely, in retarded transport, one enantiomer has a stronger affinity for the chiral stationary phase within the membrane, leading to its retention and the preferential permeation of the other enantiomer.

While specific research data on the membrane-based separation of this compound is limited, studies on other profens, such as ibuprofen (B1674241), provide valuable insights into the potential methodologies and outcomes. For instance, chiral liquid membranes using L-tartaric acid derivatives as chiral selectors have been investigated for the enantioselective separation of racemic ibuprofen.

A study on the chiral resolution of racemic ibuprofen using a chiral liquid membrane with L-dipentyl tartaric ester as the carrier demonstrated the feasibility of this approach. The separation factor, which is a measure of the membrane's ability to separate the enantiomers, is a key parameter in evaluating the effectiveness of the separation.

Table 1: Influence of L-dipentyl tartaric ester concentration on the separation of ibuprofen enantiomers

| Carrier Concentration (mol L⁻¹) | Separation Factor (α) |

|---|---|

| 0.10 | 1.12 |

| 0.15 | 1.15 |

| 0.20 | 1.18 |

| 0.25 | 1.16 |

The data indicates that the concentration of the chiral selector plays a crucial role in the separation efficiency, with an optimal concentration yielding the highest separation factor.

Furthermore, the pH of the stripping phase can also significantly impact the separation performance. In the case of ibuprofen separation, adjusting the pH of the stripping phase influenced both the flux and the separation factor.

Table 2: Effect of stripping phase pH on ibuprofen enantiomer separation

| pH of Stripping Phase | Separation Factor (α) |

|---|---|

| 2.0 | 1.15 |

| 2.5 | 1.20 |

| 3.0 | 1.17 |

| 3.5 | 1.14 |

These findings from ibuprofen studies suggest that similar principles could be applied to the membrane-based resolution of this compound. The development of highly selective and permeable membranes for fenoprofen would require careful selection of the chiral selector, optimization of membrane composition, and fine-tuning of operational parameters such as pH and carrier concentration.

Enzymatic membrane reactors (EMRs) represent another advanced approach for chiral resolution. In an EMR, an enzyme that selectively acts on one enantiomer is immobilized within or on a membrane. This allows for the continuous conversion of one enantiomer and the separation of the unreacted enantiomer. While specific applications for this compound are not widely reported, the successful use of EMRs for the resolution of other profens underscores their potential. For example, lipase-catalyzed hydrolysis of racemic ibuprofen esters in a hollow fiber membrane reactor has been shown to be an effective method for producing enantiomerically pure (S)-ibuprofen, consequently allowing for the separation of (R)-ibuprofen.

The development of novel chiral polymers and mixed matrix membranes, which incorporate chiral fillers into a polymer matrix, is an active area of research that holds promise for enhancing the efficiency of enantioselective separations, including that of this compound.

Biochemical Pathways and Mechanisms of Stereochemical Interconversion of R Fenoprofen

Enzymatic Inversion of (R)-Fenoprofen to (S)-Fenoprofen

The transformation of this compound to its pharmacologically active (S)-enantiomer is a well-documented biochemical pathway. researchgate.net This enzymatic inversion is a crucial metabolic process that ensures the therapeutic efficacy of the racemate. The liver is the principal site for this biotransformation. researchgate.netnih.gov Studies in rats have shown that both the gastrointestinal tract and the liver contribute to the presystemic inversion of this compound. nih.gov While the liver is the most efficient organ for this conversion, minor chiral inversion has also been observed in brain subcellular compartments, although at a significantly lower rate. nih.govnih.gov

Role of Acyl-CoA Thioester Formation in Stereoinversion

The initial and rate-limiting step in the chiral inversion of this compound is its stereoselective activation to a coenzyme A (CoA) thioester. nih.govviamedica.pl This reaction is catalyzed by acyl-CoA synthetases, with evidence pointing towards the involvement of long-chain acyl-CoA synthetase. nih.govnih.gov The formation of the thioester, (R)-fenoprofenoyl-CoA, is an energy-dependent process requiring adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg²⁺) as cofactors. viamedica.plnih.gov

A key feature of this activation is its stereoselectivity. In vitro studies using rat tissue homogenates have demonstrated that thioesters are formed from this compound but not from the (S)-enantiomer. nih.gov This stereospecificity is a critical control point in the inversion pathway, ensuring that only the inactive enantiomer is shunted towards conversion. The formation of these thioesters occurs predominantly in the mitochondria and microsomes of liver cells. nih.gov

| Tissue | Relative Efficiency |

|---|---|

| Liver | High (at least 50-fold higher than other tissues) nih.gov |

| Diaphragm | Low nih.gov |

| Kidney | Low nih.gov |

| Lung | Low nih.gov |

| Skeletal Muscle | Low nih.gov |

| Smooth Muscle | Low nih.gov |

| Fat | Low nih.gov |

| Caecum | Low nih.gov |

| Intestines | Low nih.gov |

Characterization of 2-Arylpropionyl-CoA Epimerase Activity

Once formed, the (R)-fenoprofenoyl-CoA thioester undergoes epimerization to its (S)-diastereomer. This reaction is catalyzed by the enzyme 2-arylpropionyl-CoA epimerase. nih.govnih.gov This epimerase has been purified and characterized from rat liver cytosol and mitochondria. uri.edu Both the cytosolic and mitochondrial forms are monomeric proteins with a similar molecular mass of approximately 42 kDa. uri.edunih.gov

The activity of 2-arylpropionyl-CoA epimerase does not appear to depend on any bound cofactors and is not significantly affected by the presence of EDTA or most metal ions, with the exception of Cu²⁺ which can inhibit its function. uri.edu The enzyme catalyzes the epimerization of various 2-arylpropionyl-CoAs, indicating a degree of substrate promiscuity. uri.edu Following epimerization, the resulting (S)-fenoprofenoyl-CoA is hydrolyzed by thioesterases to release the active (S)-fenoprofen. viamedica.pl

| Characteristic | Description |

|---|---|

| Molecular Mass | Approximately 42 kDa uri.edunih.gov |

| Structure | Monomeric protein uri.edu |

| Subcellular Location | Cytosol and Mitochondria uri.edu |

| Cofactor Requirement | None apparent uri.edu |

| Inhibitors | Cu²⁺ ions uri.edu |

Biochemical Factors Modulating Inversion Efficiency

The efficiency of the chiral inversion of this compound can be influenced by several biochemical factors. As previously mentioned, the liver is the primary site of this metabolic process, exhibiting significantly higher inversion activity compared to other tissues like the brain. nih.govnih.gov

The presence of certain xenobiotics can also modulate the inversion process. For instance, pretreatment with clofibrate, a hypolipidemic agent, has been shown to increase the chiral inversion of this compound in guinea pigs. researchgate.net Similarly, phenobarbital, a known enzyme inducer, has been observed to affect the disposition of fenoprofen (B1672519) enantiomers, although it did not alter the fractional inversion in rabbits. nih.gov

Interestingly, studies in cats with toxic hepatic disease induced by carbon tetrachloride did not show a statistically significant difference in the percentage of chiral inversion of this compound compared to healthy animals. researchgate.net This suggests that the enzymatic machinery responsible for the inversion may be resilient to certain types of liver damage.

| Factor | Effect on Inversion |

|---|---|

| Tissue Type | Primarily occurs in the liver; significantly lower in the brain. nih.govnih.gov |

| Cofactors (ATP, Mg²⁺) | Essential for the initial thioester formation. viamedica.plnih.gov |

| Clofibrate Pretreatment | Increases chiral inversion. researchgate.net |

| Phenobarbital Pretreatment | Affects disposition but not the fractional inversion. nih.gov |

| Severe Hepatic Disease | No significant change in the percentage of inversion observed in one study. researchgate.net |

Stereochemical Stability and Racemization Propensity in Non-Biological Systems

In non-biological systems, the stereochemical stability of fenoprofen can be influenced by environmental factors such as pH and light. Studies on the degradation of fenoprofen acyl glucuronide enantiomers have shown that their stability is pH-dependent, with lower pH enhancing stability. nih.gov

Fenoprofen is also susceptible to photodegradation. nih.gov Exposure to light can lead to the formation of degradation products, a factor that is important in the formulation and storage of fenoprofen-containing products. nih.gov

The racemization of profens, including fenoprofen, in non-biological systems typically requires conditions of high pH and temperature. researchgate.net For other profens like ketoprofen (B1673614), racemization has been achieved under basic conditions with reflux. nih.gov This suggests that under normal physiological conditions, non-enzymatic racemization of fenoprofen is unlikely to be a significant process. The stereochemical integrity of the individual enantiomers is largely maintained in the absence of the specific enzymatic machinery described above.

| Condition | Effect on this compound |

|---|---|

| pH | Stability of its glucuronide is enhanced at lower pH. nih.gov |

| Light Exposure | Can undergo photodegradation. nih.gov |

| High Temperature and Basic pH | Conditions that can induce racemization in other profens. researchgate.netnih.gov |

Molecular Interactions and Mechanistic Insights into R Fenoprofen S Biological Activity

Differential Molecular Binding Affinities and Orientations with Cyclooxygenase Isoforms (COX-1, COX-2)

The two cyclooxygenase isoforms, COX-1 and COX-2, are the primary targets of most NSAIDs. However, the enantiomers of fenoprofen (B1672519) display significant differences in their affinity and inhibitory potency against these enzymes, particularly concerning the oxygenation of arachidonic acid (AA).

The pharmacological activity of profens shows marked enantiospecificity. nih.gov The (S)-enantiomer of fenoprofen is significantly more potent in inhibiting COX enzymes than the (R)-enantiomer. researchgate.net Specifically, as an inhibitor of human platelet cyclooxygenases, (+)-(S)-fenoprofen is approximately 35 times more potent than (-)-(R)-Fenoprofen. researchgate.net This disparity has traditionally led to the classification of (R)-profens as the "inactive" enantiomers regarding the inhibition of prostaglandin (B15479496) synthesis from arachidonic acid. nih.govnih.gov

Despite its weak inhibitory effect on AA oxygenation, structural and biochemical studies on other (R)-profens suggest that (R)-Fenoprofen is capable of binding within the active site of COX-2. nih.gov X-ray crystallography of (R)-naproxen and (R)-flurbiprofen complexed with COX-2 reveals that they bind within the enzyme's active site in a manner analogous to their respective potent (S)-enantiomers. nih.govresearchgate.net This binding is stabilized by interactions with key amino acid residues. For instance, the carboxylate group of profens typically forms an ion pair with Arg-120 and a hydrogen bond with Tyr-355 at the constriction site of the COX channel. acs.orgnih.gov For (R)-flurbiprofen, the interaction with Arg-120 has been identified as critical for its binding to COX-2. nih.gov The reduced potency of (R)-profens against AA oxygenation is often attributed to unfavorable steric interactions between the α-methyl group and residues at the apex of the active site, such as Tyr-355. researchgate.net

| Enantiomer | Target | Relative Potency (vs. other enantiomer) | Primary Substrate Inhibited |

|---|---|---|---|

| (S)-Fenoprofen | COX-1 and COX-2 | ~35 times more potent researchgate.net | Arachidonic Acid (AA) |

| This compound | COX-1 and COX-2 | Weak inhibitor researchgate.net | Arachidonic Acid (AA) |

| This compound | COX-2 | Potent inhibitor nih.govnih.gov | Endocannabinoids (2-AG, AEA) |

Molecular Recognition and Binding Dynamics with Alternative Protein Targets (e.g., Bacterial Proteins)

Beyond the cyclooxygenase enzymes, recent research has repurposed fenoprofen as a potential therapeutic agent targeting bacterial proteins. In a structure-based virtual screening, fenoprofen was identified as an inhibitor of the SaeR protein in the bacterium Staphylococcus aureus. acs.orgacs.org

SaeR is the response regulator component of the SaeRS two-component system, a critical global regulator that controls the expression of more than 20 virulence factors, including toxins and adhesion molecules, and is essential for the bacterium's pathogenesis. acs.orgnih.gov Fenoprofen was found to target and bind to the functional DNA-binding domain of the SaeR protein. acs.orgnih.gov This interaction is thought to involve key amino acid residues such as LYS174 and ARG201, ultimately decreasing the affinity of SaeR for its target DNA promoter sequences. nih.gov By inhibiting SaeR, fenoprofen can suppress the transcription of downstream virulence genes, thereby attenuating the pathogenicity of S. aureus and inhibiting its ability to form biofilms without affecting bacterial growth, thus avoiding the selective pressure that leads to antibiotic resistance. nih.govresearchgate.net

Although these studies were conducted with fenoprofen (likely the racemic mixture), they establish SaeR as a novel, non-COX molecular target. Another study identified fenoprofen as a positive allosteric modulator at melanocortin receptors (MC3, MC4, and MC5), which contributed to anti-arthritic effects in a manner independent of COX inhibition. researchgate.net These findings highlight that the biological activity of fenoprofen and its enantiomers may be broader than previously understood.

| Target Protein | Organism | Mechanism of Action | Potential Outcome |

|---|---|---|---|

| SaeR | Staphylococcus aureus | Binds to DNA-binding domain, inhibiting transcriptional activation of virulence genes acs.orgnih.gov | Attenuation of bacterial virulence, inhibition of biofilm formation acs.org |

| Melanocortin Receptors (MC3, MC4, MC5) | Human/Mouse | Acts as a Positive Allosteric Modulator (PAM) researchgate.net | Anti-arthritic actions independent of COX inhibition researchgate.net |

Structure-Activity Relationships and Stereochemical Determinants of Molecular Function

The molecular function of fenoprofen is fundamentally dictated by its stereochemistry at the chiral α-carbon. The differential orientation of the α-methyl group between the (R)- and (S)-enantiomers governs their interactions with target enzymes and, consequently, their distinct pharmacological profiles.

For COX Inhibition and AA Oxygenation: The (S)-configuration is crucial for potent inhibition of prostaglandin synthesis from arachidonic acid. researchgate.net The spatial arrangement of the carboxylate and the α-methyl group in (S)-fenoprofen allows for optimal orientation within the COX active site to block AA entry or binding. Conversely, the α-methyl group in this compound creates steric hindrance, likely with residue Tyr-355, which prevents it from being an effective inhibitor of AA oxygenation. researchgate.net

For COX-2 and Endocannabinoid Oxygenation: Despite the steric hindrance that limits its activity against AA, the (R)-enantiomer can still bind productively to the COX-2 active site to inhibit the oxygenation of the bulkier endocannabinoid substrates. nih.gov This demonstrates that the structure-activity relationship for COX-2 inhibition is substrate-dependent. The binding of (R)-profens is sufficient to induce an allosteric change that halts endocannabinoid processing but not AA processing, highlighting a nuanced stereochemical determinant for substrate-selective inhibition. nih.govacs.org

Advanced Analytical Methodologies for Enantiomeric Purity and Separation of Fenoprofen

Chiral Chromatographic Techniques

Chromatography is a cornerstone of enantioselective analysis, offering diverse methodologies for the separation of chiral compounds. sphinxsai.com Direct methods, which employ chiral stationary phases (CSPs) or chiral mobile phase additives, are the most common approaches for resolving enantiomers like those of Fenoprofen (B1672519). vt.educhromatographyonline.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the enantiomeric separation of pharmaceuticals. sphinxsai.com The development of various chiral stationary phases has enabled the effective resolution of profen enantiomers, including (R)-Fenoprofen.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective. For instance, Fenoprofen enantiomers have been successfully separated on a Chiralpak AD column. vt.edu Another study utilized a Chiralpak column with a mobile phase of n-hexane-isopropyl alcohol-trifluoroacetic acid (91.5:8.4:0.1, v/v/v) at a 1.2 mL/min flow rate, achieving baseline separation where the (-)-R enantiomer eluted before the (+)-S enantiomer. researchgate.net

Macrocyclic antibiotic-based CSPs also demonstrate excellent enantioselectivity. A specific HPLC method for Fenoprofen enantiomers uses an Astec® CHIROBIOTIC® V column, which is based on vancomycin (B549263). sigmaaldrich.com This method provides clear separation under specific operational conditions. sigmaaldrich.com

Protein-based CSPs, particularly those using α1-acid glycoprotein (B1211001) (AGP), are another important class. A stereoselective HPLC assay for Fenoprofen in plasma has been developed using an EnantioPac AGP column. nih.gov The retention and resolution on this type of column are highly dependent on the mobile phase composition, pH, and temperature. nih.gov The unique nature of the AGP stationary phase allows for great selectivity by carefully choosing the mobile phase composition. chromatographyonline.com

Table 1: HPLC Methods for this compound Enantiomeric Separation

| Chiral Stationary Phase (CSP) | Column Details | Mobile Phase | Flow Rate | Detection | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Polysaccharide-based (Chiralpak) | 250 x 4.6 mm I.D., 10μm | n-hexane-isopropyl alcohol-trifluoroacetic acid (91.5:8.4:0.1 v/v/v) | 1.2 mL/min | Not Specified | Elution order: (-)-R followed by (+)-S. | researchgate.net |

| Macrocyclic Antibiotic (Astec® CHIROBIOTIC® V) | 25 cm x 4.6 mm I.D., 5 μm | 1% triethylamine (B128534) (pH 7.0) : THF (90:10) | 1.0 mL/min | UV, 215 nm | Provides effective enantioseparation of Fenoprofen. | sigmaaldrich.com |

| Protein-based (α1-acid glycoprotein, EnantioPac) | Not Specified | Phosphate (B84403) Buffer | Not Specified | UV, 220 nm | Detection limit of 0.25 µg/ml for Fenoprofen enantiomers in plasma. | nih.gov |

| Protein-based (α1-acid glycoprotein, Chiral AGP) | 10 cm x 4.0 mm I.D. | Sodium phosphate buffer (pH 7.0) | 1.2 mL/min | Not Specified | Demonstrated stereoselective binding; S-Fenoprofen binds more strongly than R-Fenoprofen. | tandfonline.com |

Gas Chromatography (GC) on Chiral Columns

Gas chromatography is another technique mentioned for chiral separations, though it is less frequently applied to profens than HPLC. sphinxsai.commdpi.com A primary challenge for GC analysis of carboxylic acids like Fenoprofen is their low volatility and tendency to adsorb onto the column. To overcome this, derivatization of the carboxyl group to form a more volatile ester, such as a methyl ester, is typically required. vt.edu While specific application data for the GC separation of this compound is not as prevalent as for HPLC, the general principle involves using a chiral stationary phase to differentiate between the derivatized enantiomers as they pass through the column.

Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced consumption of organic solvents. researchgate.netijper.org The technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. Research has shown that under identical chiral column conditions, SFC can offer more efficient separation and superior enantioselectivity compared to HPLC for some compounds. researcher.life

Studies on profens have demonstrated the advantages of SFC. For example, a method developed for the purification of ibuprofen (B1674241) enantiomers highlighted SFC's high productivity and reduced solvent use. ijper.org In some cases, increasing the temperature in SFC can lead to "entropically driven" separations, where both selectivity and column efficiency are concurrently enhanced, a phenomenon that is more difficult to achieve in HPLC. acs.org

Table 2: Comparison of SFC and HPLC for Chiral Separation of Profens

| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Reference |

|---|---|---|---|

| Speed | Generally faster separation times. | Typically longer run times. | ijper.orgresearcher.life |

| Efficiency | Often higher column efficiency. | Standard efficiency. | researcher.life |

| Solvent Consumption | Significantly lower use of organic solvents. | Higher use of organic solvents. | ijper.org |

| Enantioselectivity | Can exhibit better enantioselectivity. | Good enantioselectivity with appropriate CSP. | researcher.life |

Thin-Layer Chromatography (TLC) Utilizing Chiral Selectors

Thin-Layer Chromatography (TLC) offers a simple, cost-effective, and rapid method for the enantiomeric resolution of racemates. researchgate.netjrespharm.com In direct chiral TLC, the separation is achieved by incorporating a chiral selector into the stationary phase or by adding it to the mobile phase.

A direct TLC method has been successfully developed for the enantiomeric resolution of Fenoprofen, along with other profen drugs. This method employs sitafloxacin (B179971) as a chiral selector. The separation was performed on a stationary phase maintained at pH 5, using a mobile phase composed of acetonitrile, methanol, and trimethylamine (B31210) (6:3:1, V/V) at a pH of 8.5. researchgate.net This approach demonstrates the viability of TLC for the effective chiral separation of Fenoprofen enantiomers, which is valuable for pharmaceutical research and quality control. researchgate.net

Chiral Electrophoretic Techniques

Capillary Electrophoresis (CE) is a high-efficiency separation technique that has proven to be a powerful tool for chiral analysis. mdpi.comresearchgate.net The primary advantages of CE include short analysis times, low consumption of samples and reagents, and high separation efficiency. mdpi.com In CE, enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE). farmaciajournal.com

Capillary Electrophoresis (CE) with Chiral Selectors (e.g., Cyclodextrins, Macrocyclic Antibiotics)

Cyclodextrins (CDs) are the most widely used chiral selectors in CE for the enantioseparation of profens. researchgate.net These cyclic oligosaccharides form transient diastereomeric inclusion complexes with the enantiomers, which have different effective mobilities, leading to their separation. farmaciajournal.com Various native and derivatized cyclodextrins have been investigated for the resolution of Fenoprofen.

Initial studies showed that among several CDs, heptakis-2,3,6-tri-O-methyl-beta-cyclodextrin was the most effective for the quantitative resolution of Fenoprofen enantiomers. nih.gov Further research demonstrated that using a dual system of cyclodextrins can significantly enhance enantioselectivity. High resolution for Fenoprofen enantiomers was achieved using a combination of an anionic CD, like sulfobutyl ether β-cyclodextrin (SBCD), and a neutral CD, such as dimethyl-β-cyclodextrin (DMCD) or trimethyl-β-cyclodextrin (TMCD). uliege.becapes.gov.br In this system, the charged CD imparts electrophoretic mobility to the neutral analyte at low pH, while the neutral CD provides strong enantioselective interactions. capes.gov.br For instance, Fenoprofen enantiomers show a high affinity for DMCD, leading to complete chiral resolution. uliege.be

Table 3: CE Enantioseparation of Fenoprofen using Cyclodextrin (B1172386) Selectors

| Chiral Selector(s) | Background Electrolyte (BGE) | Key Finding | Reference |

|---|---|---|---|

| Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin | Not Specified | Found to be the most effective single CD for quantitative resolution. | nih.gov |

| Sulfobutyl ether β-CD (SBCD) + Dimethyl-β-CD (DMCD) | 100 mM Phosphoric acid-triethanolamine (pH 3.0) | DMCD provides high enantioselectivity, resulting in complete resolution (Rs = 2.8). | uliege.be |

| Heptakis-6-sulfato-β-CD (HS-β-CD) + Trimethyl-β-CD (TM-β-CD) | Phosphoric acid–triethanolamine (pH 2.5) | Dual CD system provided high enantioselectivity (Rs: 2.9–6.1) where single HS-β-CD alone gave poor resolution. | mdpi.commdpi.com |

Macrocyclic Antibiotics represent another important class of chiral selectors for CE. mdpi.com Their complex structures provide multiple sites for chiral interactions. Eremomycin (B1671613), a glycopeptide antibiotic, has been successfully used as a chiral selector in the BGE for the enantioseparation of several profens, including Fenoprofen. farmaciajournal.commdpi.com A study evaluated the electrophoretic characteristics of eremomycin and optimized conditions such as selector concentration, BGE type and pH, and the presence of organic modifiers to achieve effective separation. mdpi.com Vancomycin is another glycopeptide antibiotic that has been used in CE systems, often in combination with other selectors, to resolve chiral compounds. mdpi.comfarmaciajournal.com The use of antibiotics as selectors provides an alternative to cyclodextrins, expanding the range of tools available for challenging chiral separations. mdpi.com

Affinity Capillary Electrophoresis for Binding Constant Determination

Affinity Capillary Electrophoresis (ACE) has emerged as a powerful and efficient technique for quantifying the binding interactions between molecules. dntb.gov.uaresearchgate.net This method measures the change in electrophoretic mobility of an analyte upon interaction with a ligand present in the background electrolyte (BGE). researchgate.netresearchgate.net The magnitude of this mobility shift allows for the determination of binding constants (Kb), providing quantitative insight into the affinity between the interacting species. researchgate.netnih.gov ACE is particularly advantageous due to its high separation efficiency, rapid analysis times, low sample consumption, and the ability to perform measurements in solution, closely mimicking physiological conditions. researchgate.netwvu.edumdpi.com

In the context of Fenoprofen, ACE has been employed to study its binding to proteins, such as serum albumins, which is critical for understanding its pharmacokinetic profile. For instance, the interaction between Fenoprofen and Bovine Serum Albumin (BSA) has been characterized using affinity voltammetry, a related technique, which determined a 1:1 stoichiometry for the complex formation. scirp.orgscirp.org The binding constant for this interaction was precisely estimated using non-linear regression analysis of the electrochemical data. scirp.org

Table 1: Illustrative Binding Constants for Profen-Protein Interactions Determined by Affinity-Based Methods

| Analyte | Interacting Protein | Method | Binding Constant (Kb) | Reference |

| Fenoprofen | Bovine Serum Albumin (BSA) | Affinity Voltammetry | Data derived from electrochemical responses | scirp.org |

| Flurbiprofen | Transthyretin | Affinity Capillary Electrophoresis (ACE) | Quantitative determination performed | nih.govnih.gov |

| Flufenamic Acid | Transthyretin | Affinity Capillary Electrophoresis (ACE) | Quantitative determination performed | nih.gov |

Spectroscopic and Physicochemical Methods for Enantiomeric Characterization

Beyond separation, spectroscopic methods are indispensable for the structural elucidation and assignment of absolute configuration of chiral molecules like this compound.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. sci-hub.se This technique is exceptionally sensitive to the three-dimensional arrangement of atoms around a stereocenter, making it a powerful tool for assigning the absolute configuration of enantiomers. nih.govnih.gov A chiral molecule will produce a CD spectrum characterized by positive or negative signals, known as Cotton effects, at specific wavelengths. nih.gov For a pair of enantiomers, the CD spectra are typically mirror images. nih.gov

The absolute configuration of many 2-arylpropionic acids has been correlated with the sign of the Cotton effect. For many pharmaceuticals, the (S)-isomer exhibits a negative Cotton effect, while the (R)-isomer shows a positive one. nih.gov This empirical rule allows for the rapid configurational assignment of Fenoprofen enantiomers.

The use of chiral selectors, such as cyclodextrins, can induce or modify the CD signal of a guest molecule, a phenomenon known as induced circular dichroism (ICD). nih.govresearchgate.net The formation of an inclusion complex between a Fenoprofen enantiomer and a cyclodextrin perturbs the chromophore of Fenoprofen, leading to a distinct ICD spectrum. nih.govresearchgate.net Studies on the complexes of Fenoprofen with β-cyclodextrin (BCyD) show that the interaction results in a measurable ICD signal, which can be used to confirm complex formation and investigate the complex's structure. nih.govresearchgate.netnih.gov The appearance of the ICD spectrum serves as clear evidence of complexation, and its characteristics can be used to differentiate between the diastereomeric complexes formed with each enantiomer. nih.govresearchgate.net

Table 2: Principles of Configurational Assignment using CD Spectroscopy

| Enantiomer | Expected Sign of Cotton Effect | Method | Key Observation |

| This compound | Positive | Electronic Circular Dichroism (ECD) | The amplitude and sign of the CD signal are directly related to the enantiomer's configuration and purity. nih.gov |

| (S)-Fenoprofen | Negative | Electronic Circular Dichroism (ECD) | The spectrum is a mirror image of the (R)-enantiomer's spectrum. nih.gov |

| Racemic Fenoprofen | No Signal | Induced Circular Dichroism (ICD) with Cyclodextrins | Induces a CD signal in the achiral fenoprofen chromophore upon complexation, allowing differentiation. nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating molecular structure and has been adapted for the study of chiral recognition. acs.org While enantiomers are indistinguishable in a standard NMR spectrum (isochronous), their signals can be resolved by introducing a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral selector like a cyclodextrin. acs.orgacs.org The interaction between the enantiomers and the chiral selector forms transient diastereomeric complexes, which have different physicochemical properties and, therefore, distinct NMR spectra (anisochronous). acs.org

The differences in the chemical shifts (Δδ) of specific protons in the (R)- and (S)-Fenoprofen enantiomers upon addition of a chiral selector provide detailed information about the mechanism of chiral recognition. mdpi.com By observing which proton signals are most affected (Complexation Induced Shifts - CIS), one can deduce the geometry of the diastereomeric complexes and identify the specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking, hydrophobic interactions) responsible for the discrimination. farmaciajournal.comnih.gov

Studies combining NMR and CD spectroscopy have investigated the complexation of Fenoprofen with various cyclodextrins. researchgate.netnih.gov For example, ¹H NMR can be used to monitor the chemical shift changes of both the guest (Fenoprofen) and host (cyclodextrin) protons. nih.gov The stability constant of the S-Fenoprofen complex with β-cyclodextrin has been determined from the chemical shift of the methyl proton. nih.gov Furthermore, 2D NMR techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide direct evidence of the proximity between specific protons of the host and guest, allowing for the construction of a detailed 3D model of the inclusion complex and revealing how each enantiomer fits differently into the chiral cavity. mdpi.com Monte Carlo simulations based on experimental data have further elucidated the chiral discrimination of Fenoprofen enantiomers by β-cyclodextrin, suggesting the (S)-isomer interacts more favorably due to a closer contact orientation of its phenyl group within the cyclodextrin cavity. researchgate.net

Table 3: Illustrative ¹H NMR Chemical Shift Data for Chiral Recognition of Profens

| Compound | Chiral Selector | Analyte Proton | Chemical Shift Change (Δδ) upon Complexation | Significance |

| Fenoprofen | β-Cyclodextrin | Methyl Proton | Observed shift allows calculation of binding constant for the (S)-isomer. nih.gov | Demonstrates differential interaction leading to chiral recognition. |

| Fenoprofen | β-Cyclodextrin | Aromatic Protons | Complexation Induced Shifts (CIS) indicate inclusion of the phenyl ring into the cyclodextrin cavity. nih.gov | Elucidates the geometry of the host-guest complex. |

| Ketoprofen (B1673614) | Trimethyl-α-CD | Benzoyl Protons | Significant shifts confirm deep inclusion into the CD cavity. farmaciajournal.com | Provides a model for the recognition mechanism of related profens. |

Compound Name Reference Table

| Abbreviation / Trivial Name | IUPAC Name |

| This compound | (2R)-2-(3-phenoxyphenyl)propanoic acid |

| (S)-Fenoprofen | (2S)-2-(3-phenoxyphenyl)propanoic acid |

| Fenoprofen | (RS)-2-(3-phenoxyphenyl)propanoic acid |

| Flurbiprofen | (RS)-2-(2-fluorobiphenyl-4-yl)propanoic acid |

| Ibuprofen | (RS)-2-[4-(2-methylpropyl)phenyl]propanoic acid |

| Ketoprofen | (RS)-2-(3-benzoylphenyl)propanoic acid |

| Naproxen (B1676952) | (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid |

| Flufenamic Acid | 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid |

| Bovine Serum Albumin (BSA) | Not Applicable |

| Transthyretin | Not Applicable |

| β-Cyclodextrin (BCyD) | Cycloheptaamylose |

| Trimethyl-β-cyclodextrin (TM-β-CD) | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |

Computational and Theoretical Investigations of R Fenoprofen S Structure and Reactivity

Molecular Modeling and Docking Simulations of Ligand-Receptor Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a receptor. In the context of (R)-Fenoprofen, these studies primarily focus on its interaction with cyclooxygenase (COX) enzymes, the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs), and other proteins like serum albumin, which affects its pharmacokinetics.

Docking studies of fenoprofen (B1672519) with COX-1 and COX-2 enzymes have been performed to understand its binding modes. researchgate.netresearchgate.net For instance, a study investigating various NSAIDs, including fenoprofen, docked them into the active sites of both COX isoforms. researchgate.net These simulations revealed that fenoprofen forms stable complexes within the binding pocket of the enzymes. researchgate.net The interactions are primarily non-covalent, including hydrophobic interactions and pi-stacking. researchgate.net Specifically, in the COX-2 active site, fenoprofen has been shown to engage in pi-alkyl interactions with residues such as Ala527, Val349, and Leu352, and a pi-pi T-shaped interaction with Tyr385. researchgate.net The calculated binding affinity for fenoprofen with COX-2 was reported to be -7.6 kcal/mol, indicating a relatively strong interaction. researchgate.net

It is important to note that while the (S)-enantiomer of fenoprofen is significantly more potent in inhibiting COX enzymes in vitro, the (R)-enantiomer is not entirely inactive. researchgate.net However, modeling studies suggest that the (R)-enantiomer may not be able to adopt the optimal binding conformation within the COX-1 active site due to potential steric clashes. acs.org This difference in binding is a key factor in the observed stereoselectivity of fenoprofen's anti-inflammatory action.

Beyond COX enzymes, the interaction of fenoprofen enantiomers with other molecules has also been explored. For example, Monte Carlo docking simulations were used to investigate the differential complexation of (R)- and (S)-fenoprofen with β-cyclodextrin. researchgate.netnih.gov These simulations indicated that the (S)-isomer interacts more preferentially with β-cyclodextrin, which is consistent with experimental separation results. researchgate.netnih.gov

The following table summarizes key findings from molecular docking studies of fenoprofen.

| Target Protein | Interacting Residues (Fenoprofen) | Binding Affinity (kcal/mol) | Key Findings |

| COX-2 | Ala527, Val349, Leu352 (Pi-alkyl), Tyr385 (Pi-Pi T-shaped) researchgate.net | -7.6 researchgate.net | Forms a stable complex through hydrophobic and pi-stacking interactions. researchgate.net |

| COX-1 | Phe393, Trp6, Leu21, Leu20, Ala24 (for NSAIDs in general) researchgate.net | Not specified for this compound | (R)-enantiomer may have steric clashes, hindering optimal binding. acs.org |

| β-cyclodextrin | Not specified | Not specified | (S)-fenoprofen shows preferential interaction over the (R)-enantiomer. researchgate.netnih.gov |

| SaeR (Staphylococcus aureus) | Not specified | Not specified | Fenoprofen has been identified as a potential inhibitor. acs.org |

Density Functional Theory (DFT) Studies on Conformational Preferences and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the conformational preferences, reactivity, and reaction pathways of molecules like this compound.

DFT studies have been instrumental in understanding the photoisomerization of this compound to its more active (S)-enantiomer. researchgate.netresearchgate.net Research has shown that this conversion can occur through a researchgate.netmdpi.com-hydrogen shift with an inversion of configuration at the chiral center. researchgate.netresearchgate.net The calculations help in elucidating the mechanism and energy requirements for this photochemical process. dntb.gov.ua For the methyl ester of fenoprofen, the rate-limiting step in photoisomerization is the excitation to the first excited singlet state (S1) at a wavelength of approximately 240 nm. researchgate.net The (S)-enantiomer of fenoprofen methyl ester is found to be more photostable than the (R)-enantiomer, which is attributed to its greater thermodynamic stability. researchgate.net

Conformational analysis using DFT helps in identifying the most stable three-dimensional structures of this compound. The optimized molecular structure can be calculated at a specific level of theory, such as B3LYP/6311G++(d,p), and compared with experimental crystallographic data to validate the computational model. researchgate.netwmocollege.ac.in These optimized geometries are crucial for subsequent calculations of various molecular properties.

DFT calculations also provide insights into the electronic properties of this compound, which are related to its reactivity. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, electron affinity, chemical hardness, and electrophilicity index can be computed. researchgate.netwmocollege.ac.in These descriptors help in understanding the molecule's kinetic stability and chemical reactivity. wmocollege.ac.in For instance, a lower chemical hardness value suggests higher reactivity. wmocollege.ac.in

The table below presents some key parameters for fenoprofen derived from DFT calculations, as reported in a comparative study of several NSAIDs. researchgate.net

| Parameter | Value (Fenoprofen) | Significance |

| Energy (kcal/mol) | -5.06 x 10^5 researchgate.net | Total electronic energy of the optimized structure. |

| Gibbs Free Energy (kcal/mol) | -5.06 x 10^5 researchgate.net | Thermodynamic potential, indicating spontaneity of processes. |

| HOMO Energy (eV) | -6.26 researchgate.net | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy (eV) | -0.91 researchgate.net | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| Chemical Hardness (η) | 2.68 wmocollege.ac.in | Resistance to change in electron distribution. |

| Dipole Moment (Debye) | 2.2060 researchgate.net | Measure of the molecule's overall polarity. |

Molecular Dynamics Simulations to Elucidate Binding Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding.

For this compound and related compounds, MD simulations have been employed to study their interactions with target proteins like COX enzymes. plos.orgresearchgate.netmdpi.com These simulations can assess the stability of the ligand-protein complex by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation trajectory. mdpi.com A stable RMSD suggests that the ligand remains bound in a consistent orientation within the active site. mdpi.com

MD simulations can also reveal the flexibility of different regions of the protein upon ligand binding through the analysis of root-mean-square fluctuation (RMSF). mdpi.com Furthermore, the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, can be tracked throughout the simulation, providing a more detailed understanding of the binding dynamics than static docking models. mdpi.com For example, simulations can show how water molecules at the interface contribute to the stability of the complex. frontiersin.orgnih.gov

In the broader context of NSAIDs, MD simulations have been used to investigate the binding of various inhibitors to COX-2, revealing that the complexes are dynamically stable within the cyclooxygenase binding site. plos.org For other profens, MD simulations have helped to clarify the interaction modes with COX enzymes and to understand the basis for their selectivity. researchgate.net While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in the provided search results, the principles and methodologies applied to other profens and NSAIDs are directly applicable. rsc.orgscielo.org.zadiva-portal.org These studies generally show that after an initial adjustment period, the ligand-protein complexes reach a stable state, confirming the binding modes predicted by docking simulations. mdpi.comrsc.org

The following table outlines the typical parameters analyzed in MD simulations and their significance.

| MD Simulation Parameter | Description | Significance for this compound Binding |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions in the protein or ligand over time from a reference structure. mdpi.com | Indicates the stability of the this compound-receptor complex. A low, stable RMSD suggests a stable binding pose. mdpi.com |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. mdpi.com | Highlights flexible regions of the receptor that may be involved in ligand binding and conformational changes. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. mdpi.com | Identifies key hydrogen bonding interactions that contribute to the stability of the complex. mdpi.com |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. mdpi.com | Changes in Rg can indicate conformational changes in the receptor upon this compound binding. mdpi.com |

Emerging Research Directions and Unexplored Avenues for R Fenoprofen

Development of Novel Enantioselective Synthetic Strategies for High Yield and Purity

The development of efficient and highly selective synthetic methods for producing single-enantiomer drugs is a cornerstone of modern pharmaceutical chemistry. For (R)-fenoprofen, which is less active than its (S)-counterpart, research is focused on creating stereochemically pure forms to better understand its specific biological roles. wikipedia.org Novel enantioselective synthetic strategies are emerging that promise high yields and exceptional purity of this compound.

One promising approach involves the asymmetric catalytic synthesis of the (S)-enantiomer, which can then be converted to this compound. A notable method utilizes a Kumada cross-coupling reaction. google.com This process involves reacting a 3-phenoxyphenyl Grignard reagent with a racemic 2-halopropionate in the presence of a cobalt catalyst and a chiral bisoxazoline ligand. google.comsciengine.com The resulting ester is then hydrogenated to produce (S)-fenoprofen. This can subsequently be racemized or undergo specific stereochemical transformations to yield this compound. evitachem.com This multi-step synthesis has achieved total yields of around 70% with high optical purity (92% ee). google.com

Another innovative strategy is the use of chiral auxiliaries. For instance, secondary alcohols derived from (R)-carvone have been used to react with racemic ibuprofen (B1674241), a structurally similar profen, to form diastereomeric esters. scielo.br This method, mediated by dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), allows for the separation of the diastereomers, which can then be hydrolyzed to obtain the desired enantiomer. scielo.br This principle could be adapted for the synthesis of this compound.

Furthermore, dynamic kinetic resolution (DKR) presents a powerful tool for producing enantiomerically pure profens. DKR combines the kinetic resolution of a racemate with in situ racemization of the slower-reacting enantiomer. Lipase-catalyzed DKR has been successfully applied to produce (S)-profens from their racemic thioesters or oxoesters with high yields and optical purities. researchgate.net Research into specific enzymes or catalysts that could favor the formation of this compound via a DKR process is an active area of investigation.

Recent advancements in asymmetric catalysis, such as the use of novel chiral ligands and earth-abundant metal catalysts like iron and cobalt, are paving the way for more sustainable and cost-effective synthetic routes. sciengine.com For example, iron-catalyzed enantioselective Suzuki-Miyaura coupling has been explored for the synthesis of various profens, including (S)-fenoprofen, with moderate enantioselectivity. sciengine.com Further optimization of these catalytic systems could lead to highly efficient syntheses of this compound.

| Strategy | Key Features | Reported Yield/Purity for Profens | Potential for this compound Synthesis |

| Asymmetric Catalysis (Kumada Coupling) | Cobalt-catalyzed cross-coupling with a chiral bisoxazoline ligand. | Total yield ~70%, 92% ee for (S)-fenoprofen. google.com | High, through subsequent stereochemical conversion. |

| Chiral Auxiliaries | Formation of diastereomeric esters with a chiral alcohol derived from (R)-carvone. | Diastereomeric ratios up to 5.7:1 for ibuprofen esters. scielo.br | High, requires development of specific auxiliaries for fenoprofen (B1672519). |

| Dynamic Kinetic Resolution (DKR) | Lipase-catalyzed resolution with in situ racemization. | High yields and optical purities for (S)-profens. researchgate.net | High, requires identification of suitable enzymes/catalysts. |

| Asymmetric Catalysis (Suzuki-Miyaura Coupling) | Iron-catalyzed cross-coupling with a chiral ligand. | 52% yield, 64% ee for (S)-fenoprofen. sciengine.com | Moderate, requires further optimization for higher enantioselectivity. |

In-depth Mechanistic Elucidation of Stereochemical Interconversion Processes

A fascinating aspect of fenoprofen and other 2-arylpropionic acids (2-APAs) is their ability to undergo unidirectional chiral inversion in the body, where the less active (R)-enantiomer is converted to the highly active (S)-enantiomer. wikipedia.orgwikipedia.org While this phenomenon has been well-documented, the precise molecular mechanisms governing this stereochemical interconversion are still a subject of intensive research.

The established pathway for the chiral inversion of this compound involves three main enzymatic steps:

Activation: The (R)-enantiomer is stereoselectively activated to its coenzyme A (CoA) thioester, (R)-fenoprofenoyl-CoA. This reaction is dependent on the presence of coenzyme A, adenosine (B11128) triphosphate (ATP), and magnesium ions. wikipedia.org

Epimerization: An epimerase enzyme, specifically α-methylacyl-CoA racemase (AMACR), catalyzes the inversion of the chiral center in the thioester, converting (R)-fenoprofenoyl-CoA to (S)-fenoprofenoyl-CoA. nih.gov

Hydrolysis: The resulting (S)-fenoprofenoyl-CoA is then hydrolyzed by acyl-CoA thioesterases to release the active (S)-fenoprofen. nih.gov

Studies have shown that this inversion process occurs in various tissues, including the liver, which is considered the primary site, as well as the intestine, kidneys, and lungs. conicet.gov.arnih.gov The extent of inversion can vary significantly between species. For example, in cats, the chiral inversion of this compound is extensive, reaching approximately 93%, whereas for (R)-ketoprofen, it is much lower at around 37%. conicet.gov.ar In humans, the inversion of this compound is also substantial and rapid. nih.gov

Recent research has begun to delve deeper into the specific enzymes involved in the hydrolysis step. Human acyl-CoA thioesterase-1 (ACOT-1) and -2 (ACOT-2) have been identified as capable of efficiently hydrolyzing various 2-APA-CoA esters, including those of fenoprofen. nih.gov ACOT-1, located in the cytosol, is a prime candidate for releasing the active (S)-drug to inhibit cyclooxygenase enzymes in the endoplasmic reticulum. nih.gov

Computational studies using Density Functional Theory (DFT) have also provided insights into the potential for photoisomerization of this compound to its (S)-enantiomer. These studies suggest that the rearrangement can occur via mdpi.comnih.gov-hydrogen shifts with an inversion of configuration at the chiral center. researchgate.net

Unanswered questions remain regarding the factors that influence the rate and extent of chiral inversion, including genetic polymorphisms in the involved enzymes and the potential for drug-drug interactions. A more profound understanding of these mechanistic details could have significant implications for personalized medicine and the design of new therapeutic agents.

Identification and Characterization of Novel Molecular Interaction Partners Beyond Canonical Targets

While the primary mechanism of action for fenoprofen and other non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, there is a growing body of evidence suggesting that these drugs interact with other molecular targets, which may contribute to their therapeutic effects and side-effect profiles. nih.govmdpi.com The exploration of these non-canonical targets for this compound specifically is an emerging area of research.

One area of interest is the interaction of NSAIDs with various signaling pathways involved in inflammation and cell proliferation. Some NSAIDs have been shown to inhibit NF-κB, a key transcription factor in the inflammatory response, and activate stress kinases. nih.gov Additionally, peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma, have been identified as potential targets for some NSAIDs, leading to decreased activation of glial cells and reduced inflammation in the context of neurodegenerative diseases. nih.govresearchgate.net

Recent high-throughput screening studies have identified caspases, a family of proteases involved in apoptosis and inflammation, as novel targets for a subset of NSAIDs, including ibuprofen and naproxen (B1676952), at physiologically relevant concentrations. nih.gov This inhibition of caspase activity appears to be independent of COX inhibition and may contribute to the anti-inflammatory effects of these drugs. nih.gov Whether this compound also interacts with caspases is an important and yet unanswered question.

Furthermore, the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, has been shown to be modulated by certain NSAIDs. mdpi.commdpi.com The ability of this compound to interact with components of this pathway could have implications for its potential use in cancer chemoprevention.

Other potential non-COX targets for NSAIDs that have been reported include phosphodiesterases, the Akt pathway, and Rho-GTPases. mdpi.comnih.gov The identification and characterization of specific molecular interaction partners for this compound beyond COX enzymes will be crucial for a comprehensive understanding of its pharmacological profile and could open up new therapeutic applications.

| Target Family | Potential Effect | Relevance to this compound |

| Transcription Factors (e.g., NF-κB, PPARs) | Modulation of inflammatory gene expression. nih.govnih.gov | High, as other NSAIDs interact with these targets. |

| Caspases | Inhibition of apoptosis and inflammation. nih.gov | High, requires experimental validation for this compound. |

| Wnt/β-catenin Pathway | Regulation of cell proliferation and differentiation. mdpi.commdpi.com | Moderate, further investigation is needed. |

| Kinases (e.g., Akt, Stress Kinases) | Modulation of cell survival and stress responses. nih.govmdpi.com | Moderate, requires specific studies on this compound. |

| Rho-GTPases | Regulation of cell cytoskeleton and signaling. nih.gov | Low, less evidence compared to other targets. |

Innovations in Chiral Analytical Technologies for Enhanced Resolution and Sensitivity

The accurate and sensitive analysis of chiral compounds like fenoprofen is critical for pharmaceutical development, quality control, and pharmacokinetic studies. nih.gov As research increasingly focuses on the distinct roles of individual enantiomers, the demand for advanced chiral analytical technologies with enhanced resolution and sensitivity continues to grow. wvu.edu

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the gold standard for the enantioselective separation of profens. nih.govamericanpharmaceuticalreview.com A variety of CSPs have been developed, including those based on polysaccharides (e.g., amylose (B160209) and cellulose (B213188) derivatives), proteins, and synthetic polymers. researchgate.netscirp.org For instance, the Chirobiotic V column, which utilizes the macrocyclic antibiotic vancomycin (B549263) as a chiral selector, has been successfully used for the HPLC analysis of fenoprofen enantiomers. mdpi.comsigmaaldrich.com

Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations, offering high separation efficiency and rapid analysis times. nih.govfarmaciajournal.com In CE, chiral selectors, most commonly cyclodextrins and their derivatives, are added to the background electrolyte to achieve enantiomeric resolution. nih.govresearchgate.net Heptakis-2,3,6-tri-O-methyl-beta-cyclodextrin has been shown to be particularly effective for the quantitative resolution of fenoprofen, ibuprofen, and ketoprofen (B1673614) enantiomers. nih.gov

Recent innovations in chiral analytical technologies include the development of monolithic columns, which offer improved mass transfer and faster separations compared to traditional packed columns. nih.govresearchgate.net Additionally, the coupling of chiral separation techniques with mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity, making it ideal for the analysis of chiral drugs in complex biological matrices. americanpharmaceuticalreview.com

Indirect methods for enantioseparation, which involve derivatizing the enantiomers with a chiral reagent to form diastereomers, are also being refined. For example, a highly sensitive method for the enantioselective analysis of ibuprofen, ketoprofen, and naproxen involves derivatization with (R)-1-phenylethylamine followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis. uthm.edu.my This approach achieves excellent separation and low detection limits. uthm.edu.my

The development of high-throughput screening methods is also a key area of innovation. Techniques that allow for the simultaneous enantioseparation of multiple profens are being developed to streamline the analytical process. mdpi.com These advancements in chiral analytical technologies are essential for advancing our understanding of the stereospecific properties of this compound and other chiral drugs.

| Technology | Principle | Key Advantages | Example Application for Fenoprofen |

| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | High resolution, versatility. americanpharmaceuticalreview.com | Separation on a Chirobiotic V column. sigmaaldrich.com |

| Capillary Electrophoresis (CE) | Differential migration in the presence of a chiral selector in the electrolyte. farmaciajournal.com | High efficiency, rapid analysis. nih.gov | Resolution using heptakis-2,3,6-tri-O-methyl-beta-cyclodextrin. nih.gov |

| LC-MS/MS | Combines chiral separation with highly selective mass spectrometric detection. americanpharmaceuticalreview.com | High selectivity and sensitivity. americanpharmaceuticalreview.com | Analysis of profens in environmental water samples. researchgate.net |

| GC-MS/MS (Indirect Method) | Separation of diastereomeric derivatives. uthm.edu.my | High sensitivity, suitable for volatile compounds. | Derivatization with (R)-1-phenylethylamine for analysis of related profens. uthm.edu.my |

Q & A

Q. What are the standard methodologies for synthesizing and characterizing (R)-Fenoprofen enantiomers?

- Methodological Answer : this compound synthesis typically involves chiral resolution of the racemic mixture using techniques like preparative chromatography or enzymatic kinetic resolution. Characterization requires enantiomeric purity validation via chiral HPLC (High-Performance Liquid Chromatography) with a column packed with cellulose-based chiral stationary phases (e.g., Chiralcel OD). The USP monograph for Fenoprofen Calcium specifies a 272-nm detector and a 4.6-mm × 15-cm L7 column for chromatographic separation, ensuring a tailing factor ≤2.0 and resolution ≥9.0 between this compound and related impurities (e.g., 3-phenoxybenzoic acid) . Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) further confirm structural identity and purity.

Q. How are pharmacological profiles of this compound compared to its racemic form in preclinical studies?

- Methodological Answer : In vitro assays using human platelet cyclooxygenase (COX) inhibition are standard for evaluating enantiomer-specific activity. For example, this compound’s IC50 values are compared to the (S)-enantiomer and racemate in dose-response experiments. Data should be analyzed using non-linear regression models (e.g., GraphPad Prism) to determine potency differences. Studies must control for solvent effects (e.g., DMSO concentration ≤0.1%) and include reference inhibitors like indomethacin for validation .

Q. What analytical techniques ensure batch-to-batch consistency of this compound in research settings?

- Methodological Answer : Consistency is validated using a combination of:

- HPLC-UV for quantification (USP method: 2 mL/min flow rate, 272-nm detection) .

- Differential Scanning Calorimetry (DSC) to confirm polymorphic stability.

- X-Ray Powder Diffraction (XRPD) to detect crystalline form variations.

Data should adhere to ICH Q2(R1) guidelines for method validation, including precision (RSD ≤2.0%), accuracy (98–102% recovery), and linearity (R² ≥0.999) .

Advanced Research Questions

Q. What advanced chromatographic strategies resolve this compound from complex biological matrices in pharmacokinetic studies?

- Methodological Answer : Reverse-phase UPLC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in water/acetonitrile) enhances sensitivity for low-concentration detection in plasma. Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis MCX) improves recovery rates (>85%). Method validation must include matrix effect assessments (ion suppression/enhancement) and stability tests under freeze-thaw cycles .

Q. How can researchers address discrepancies between in vitro COX inhibition data and in vivo anti-inflammatory efficacy of this compound?

- Methodological Answer : Discrepancies often arise from chiral inversion in vivo (R→S conversion) or differential tissue distribution. To investigate:

- Conduct stereochemical stability assays in plasma (37°C, pH 7.4) using chiral HPLC to quantify inversion rates.

- Use microdialysis probes in target tissues (e.g., synovial fluid) to measure unbound this compound levels.

- Apply PBPK (Physiologically Based Pharmacokinetic) modeling to simulate enantiomer-specific exposure. Statistical tools like ANOVA with post-hoc Tukey tests identify significant differences between in vitro and in vivo datasets .

Q. What statistical models are optimal for analyzing this compound adsorption data in drug delivery studies?